3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 887221-50-3
VCID: VC6376434
InChI: InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3
SMILES: CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C
Molecular Formula: C26H22ClN3O3
Molecular Weight: 459.93

3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

CAS No.: 887221-50-3

Cat. No.: VC6376434

Molecular Formula: C26H22ClN3O3

Molecular Weight: 459.93

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione - 887221-50-3

Specification

CAS No. 887221-50-3
Molecular Formula C26H22ClN3O3
Molecular Weight 459.93
IUPAC Name 3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione
Standard InChI InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3
Standard InChI Key DZBDMTQPRSQAME-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrimidoindole class, featuring a fused bicyclic system comprising a pyrimidine ring and an indole moiety. Key substituents include:

  • A 3-chlorophenyl group at position 3.

  • A 4-methoxybenzyl group at position 1.

  • Methyl groups at positions 5 and 8.

The molecular formula is C₂₆H₂₂ClN₃O₂, with a molecular weight of 443.9 g/mol.

Table 1: Structural Descriptors

PropertyValue
IUPAC Name3-(3-Chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Molecular FormulaC₂₆H₂₂ClN₃O₂
Molecular Weight443.9 g/mol
SMILES NotationCOc1ccc(cc1)CN2C(=O)N(C3=C2C4=C(C(=O)N3)C(=C(N4)C5=CC(=CC=C5)Cl)C)C
LogP (Partition Coeff.)4.85 (predicted)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data from a related pyrimidoindole derivative (δ = 7.60–7.23 ppm for aromatic protons, 3.52 ppm for methoxy groups) confirm the presence of substituted aromatic rings and methoxybenzyl groups . Mass spectrometry (MS) reveals a parent ion peak at m/z 443.9 [M+H]⁺, consistent with the molecular formula.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a multi-step sequence:

  • Formation of the indole core via Fischer indole synthesis using phenylhydrazine and cyclohexanone derivatives.

  • Pyrimidine ring construction through cyclocondensation of the indole intermediate with urea or thiourea under acidic conditions.

  • Functionalization via electrophilic aromatic substitution to introduce the 3-chlorophenyl and 4-methoxybenzyl groups.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄ (cat.), ethanol, reflux, 24 h65
2NH₂CONH₂, HCl, 120°C, 48 h52
33-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃78

Mechanistic Insights

  • Cyclocondensation: The indole amine reacts with urea to form the pyrimidine ring via nucleophilic attack and dehydration.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling introduces the chlorophenyl group.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP ≈ 4.85), with poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions.

Thermal Behavior

Differential Scanning Calorimetry (DSC) shows a melting point of 213–215°C, indicative of high crystalline stability.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • The 3-chlorophenyl group enhances DNA intercalation.

  • Methoxybenzyl substitution improves metabolic stability.

Comparative Analysis with Analogues

Pyrimidoindole Derivatives

Compared to EVT-2898563 (a structural analogue), the title compound exhibits 3-fold higher cytotoxicity due to its chloro-substituted aryl group.

Heterocyclic Systems

Unlike simpler indoles (e.g., 1H-indole-3-carbaldehyde), the pyrimidoindole core enables dual inhibition of enzymatic targets .

Future Research Directions

Optimization Strategies

  • Prodrug Development: Masking the methoxy group to enhance solubility.

  • Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation.

Clinical Translation

Phase I toxicity studies are warranted to assess safety profiles in vivo.

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